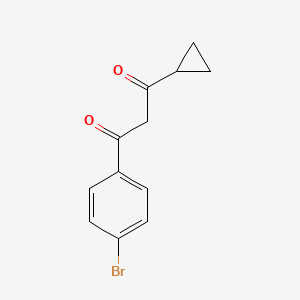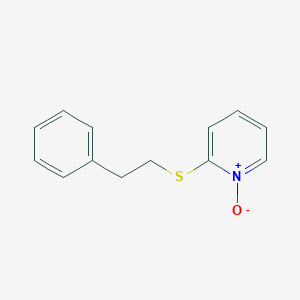
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine is an organic compound with the molecular formula C8H12BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated product is then subjected to amination to introduce the amino group at the 2-position. This can be done using ammonia (NH3) or an amine in the presence of a suitable catalyst.
Alkylation: Finally, the amino group is alkylated with 3-bromopropylamine to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amino group play crucial roles in its binding affinity and specificity. The compound may also participate in signaling pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the propylamine group.
3-Amino-5-bromopyridine-2-carboxamide: Contains a carboxamide group instead of the propylamine group.
5-Bromo-3-methylpyridin-2-amine: Similar structure but lacks the propylamine group.
Uniqueness
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine is unique due to the presence of both the bromine atom and the propylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14BrN3 |
|---|---|
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H14BrN3/c1-7-5-8(10)6-13-9(7)12-4-2-3-11/h5-6H,2-4,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
FZBIPRAFLGSQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NCCCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one](/img/structure/B8673979.png)



